Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester
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Overview
Description
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of acetic acid, pyrimidine, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenylmethoxy and ethoxy groups. The final step involves the esterification of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the phenylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and esters with phenylmethoxy groups. Examples include:
- Acetic acid, (2-methylphenoxy)-
- Phenoxy acetic acid derivatives
Uniqueness
What sets acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75274-18-9 |
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Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[[2-methyl-6-(2-phenylmethoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C18H21N3O5/c1-3-25-18(23)17(22)21-15-11-16(20-13(2)19-15)26-10-9-24-12-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,20,21,22) |
InChI Key |
ODPKTZBNHHWEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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